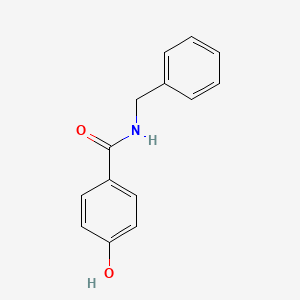
N-benzyl-4-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-hydroxybenzamide: is an organic compound with the molecular formula C14H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a benzyl group and the benzene ring is substituted with a hydroxyl group at the para position
准备方法
Synthetic Routes and Reaction Conditions:
Schotten-Baumann Reaction: One common method for synthesizing N-benzyl-4-hydroxybenzamide involves the Schotten-Baumann reaction. This reaction typically involves the acylation of 4-hydroxybenzoic acid with benzylamine in the presence of a base such as sodium hydroxide.
Alternative Methods: Another method involves the use of 4-hydroxybenzoyl chloride, which is prepared from 4-hydroxybenzoic acid using thionyl chloride or oxalyl chloride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost, yield, and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: N-benzyl-4-hydroxybenzamide can undergo oxidation reactions, particularly at the hydroxyl group, to form quinone derivatives.
Reduction: The compound can be reduced to form N-benzyl-4-aminobenzamide.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various ether or ester derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: N-benzyl-4-aminobenzamide.
Substitution: Various ether or ester derivatives depending on the substituent introduced.
科学研究应用
Chemistry: N-benzyl-4-hydroxybenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: The compound has been studied for its potential biological activities, including antioxidant, thrombin-inhibitory, and anticancer properties . Its derivatives have shown promise in inhibiting thrombin, which could be useful in the treatment of thrombotic diseases.
Industry: In the material science field, this compound can be used in the synthesis of polymers and other advanced materials. Its functional groups allow for various chemical modifications, making it a versatile compound for industrial applications.
作用机制
The mechanism of action of N-benzyl-4-hydroxybenzamide and its derivatives involves interactions with specific molecular targets. For example, its thrombin-inhibitory activity is attributed to its ability to bind to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin . The antioxidant activity is likely due to the presence of the hydroxyl group, which can scavenge free radicals and reduce oxidative stress.
相似化合物的比较
- N-ethyl-3-hydroxybenzamide
- N-(2,6-diethylphenyl)-4-hydroxybenzamide
- N-(2-chlorophenyl)-4-hydroxybenzamide
Comparison:
- N-ethyl-3-hydroxybenzamide: This compound has an ethyl group instead of a benzyl group and a hydroxyl group at the meta position. It may exhibit different reactivity and biological activity due to these structural differences.
- N-(2,6-diethylphenyl)-4-hydroxybenzamide: The presence of two ethyl groups on the phenyl ring can influence the compound’s steric and electronic properties, potentially altering its reactivity and biological activity.
- N-(2-chlorophenyl)-4-hydroxybenzamide: The chloro substituent can affect the compound’s polarity and reactivity, making it distinct from N-benzyl-4-hydroxybenzamide.
This compound stands out due to its unique combination of a benzyl group and a para-hydroxyl group, which confer specific chemical and biological properties.
属性
IUPAC Name |
N-benzyl-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-8-6-12(7-9-13)14(17)15-10-11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQDRWUYZFPHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[Benzyl(methyl)amino]oxane-4-carbonitrile](/img/structure/B2711194.png)
![tert-Butyl (1R,5S,7s)-7-(((benzyloxy)carbonyl)amino)-9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2711195.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2711197.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2711198.png)
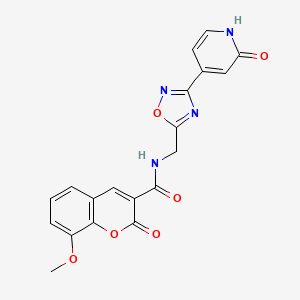
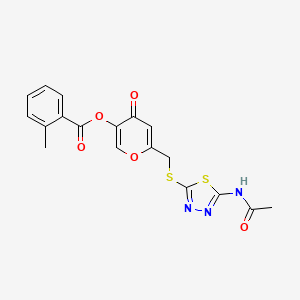
![N-cyclopropyl-4-[[furan-2-ylmethyl(prop-2-enoyl)amino]methyl]benzamide](/img/structure/B2711204.png)
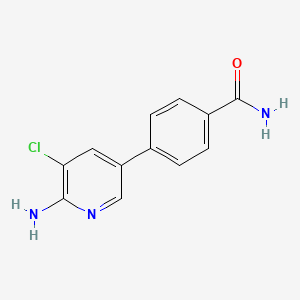
![N-(3-chloro-4-methylphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2711210.png)
![N-(2,3-dimethylphenyl)-1-[(2-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2711211.png)
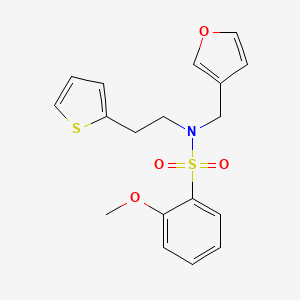
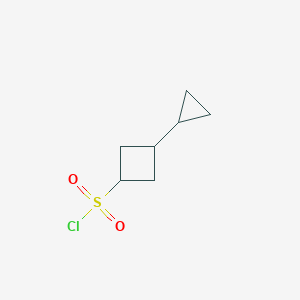
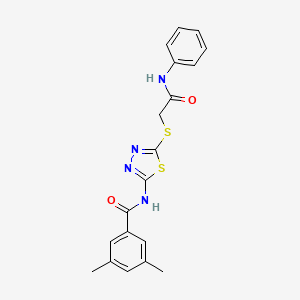
![4-[3-(Dimethylamino)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2711215.png)
